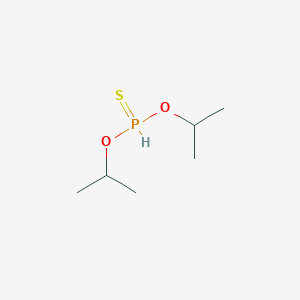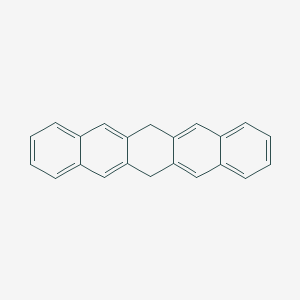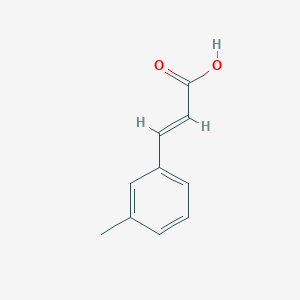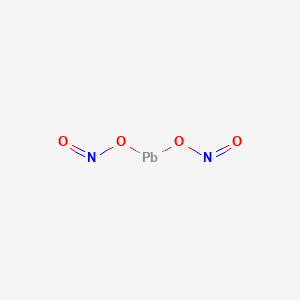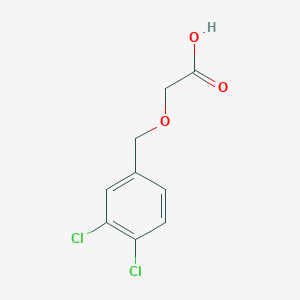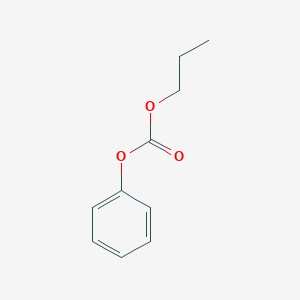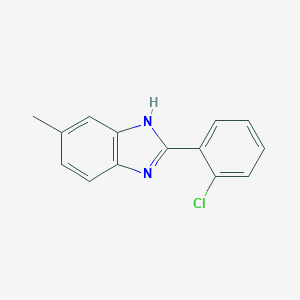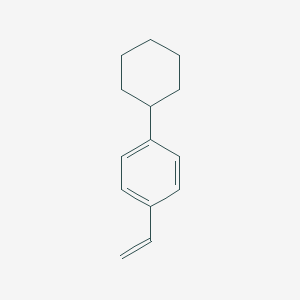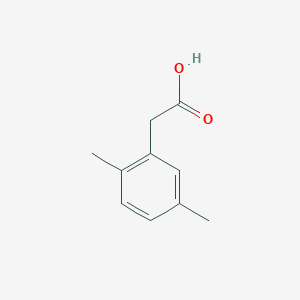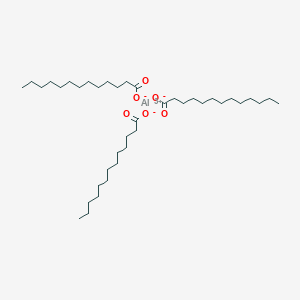
Peroxynitrite
Vue d'ensemble
Description
Peroxynitrite is an ion with the formula ONOO−. It is a structural isomer of nitrate, NO−3 . It is a short-lived oxidant species that is a potent inducer of cell death . This compound is a product of the reaction of nitric oxide with superoxide, and is a potent and versatile oxidant that can attack a wide range of biological molecules .
Synthesis Analysis
This compound can be prepared by the reaction of superoxide with nitric oxide . It can also be prepared by the reaction of hydrogen peroxide with nitrite . A simple method for the synthesis of this compound from nitrite and hydrogen peroxide has been reported .
Molecular Structure Analysis
The chemical structure of the this compound anion has been studied . Further studies on the conformation of this compound have been conducted .
Chemical Reactions Analysis
This compound undergoes reactions with biological targets, and these reactions are dictated primarily by reactions with thiols, carbon dioxide, and transition-metal centers . Reaction of this compound and/or this compound-derived radicals (for example, carbonate and nitrogen dioxide radicals) with targets results in one- and two-electron oxidations and nitration .
Physical And Chemical Properties Analysis
This compound is weakly basic with a pKa of 6.8 . It is reactive toward DNA and proteins . The biological chemistry of this compound is highly pH-dependent .
Applications De Recherche Scientifique
Rôle dans la transduction du signal cellulaire et la régulation homéostatique
Le peroxynitrite (ONOO−) est une espèce réactive de l’oxygène cruciale qui joue un rôle essentiel dans la transduction du signal cellulaire et la régulation homéostatique . Il est généré par la réaction rapide de l’oxyde nitrique (NO) et d’un radical anion superoxyde (O2·−) en l’absence de catalyse enzymatique . Comprendre ses rôles dans l’activité physiologique et pathologique est important pour les systèmes biologiques .
Applications médicales de diagnostic
Le this compound a des applications médicales de diagnostic potentielles . La détection spectroscopique basée sur des sondes fluorescentes offre une détection en temps réel et minimalement invasive, une sensibilité et une sélectivité élevées, ainsi qu’une modification structurelle et des propriétés faciles . Cette méthode peut aider à déclencher de nouvelles idées pour des applications médicales de diagnostic potentielles des maladies moléculaires liées au this compound .
Stress oxydant et action cytotoxique
Le this compound est un puissant oxydant qui peut endommager un large éventail de molécules dans les cellules, notamment l’ADN et les protéines, conduisant à l’apoptose, à l’inflammation ou au cancer . La détection et la quantification du this compound fournissent des informations essentielles pour comprendre ses implications biologiques .
Activation par la lumière rouge
Un hybride moléculaire basé sur la benzophénothiazine comme antenne de récolte de lumière rouge jointe à un appendice N-nitroso par un espaceur flexible peut être utilisé pour la génération de this compound activable par la lumière rouge .
Lutte contre le stress oxydant
Le this compound est efficacement absorbé et fonctionne puissamment comme un inducteur de phase 2, luttant contre le stress oxydant en augmentant l’expression d’une gamme d’enzymes antioxydantes, ainsi que par l’induction de l’enzyme limitant le taux pour la synthase de glutathion, la ligase cystéine-gamma-glutamyl <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/svg
Mécanisme D'action
Target of Action
Peroxynitrite, a reactive nitrogen species, is one of the strongest oxidants in the body . It interacts with various compounds including proteins, lipids, nucleic acids, and carbohydrates . This compound acts on many proteins, including enzymes, primarily oxidoreductases . The most common target of its action is cysteine residues . This thiol-containing amino-acid residue is one of the most reactive and interacts with various reactive oxygen species (ROS) and reactive nitrogen species (RNS), both in the free state and in the composition of glutathione and many proteins .
Mode of Action
This compound is produced by the reaction of nitric oxide (•NO) and superoxide (O •–) radicals at diffusion-controlled rates . Despite its short half-life (10 ms at physiological pH), it is able to penetrate biological membranes both via passive diffusion and through anion channels . This compound exerts its effects by direct interaction with CO2, proteins that contain transition metal centers or thiols, or indirectly by aiding the generation of the highly potent hydroxyl radical .
Biochemical Pathways
This compound can undergo biotransformation and detoxification or interact with various compounds and modify them . The inhibitory effect of this compound on enzymes was best described for oxidoreductases, in which it also most often acted on cysteine . Modified biomolecules can be toxic; however, at physiological concentrations, they are able to function as members of signaling pathways .
Pharmacokinetics
The rates of this compound production in vivo in specific compartments have been estimated to be as high as 50–100 μM per min . Owing to multiple target molecule reactions, the steady-state concentrations are estimated to be in the nanomolar concentration range, which, however, can be sustained for a long period of time (for example, hours) . Despite the short half-life of this compound at physiological pH (~10 ms), its ability to cross cell membranes implies that this compound generated from a cellular source could influence surrounding target cells within one to two cell diameters (~5–20 μm) .
Result of Action
This compound is a potent inducer of cell death . It is cytotoxic at high concentrations, participates in different diseases and the aging process, and contributes to immune cell response mechanisms to invading organisms . The mechanism of action of this compound in these processes depends on the oxidation of biomolecules either by direct reaction or by the reaction of derived secondary species .
Action Environment
The effects of this compound on the myocardium show a dependency on the environment in which the anion is present . The reaction of this compound is catalyzed by hemperoxidases, Mn (III) porphyrins, and Fe (III) porphyrins . The sites of this compound formation are assumed to be spatially associated with the sources of superoxide (such as the plasma membrane NAD(P)H oxidases or the mitochondrial respiratory complexes) because although •NO is a relatively stable and highly diffusible free radical, superoxide is much shorter-lived and has restricted diffusion across biomembranes .
Safety and Hazards
Orientations Futures
The most advanced pharmacological strategies to attenuate the toxic effects of peroxynitrite involve its fast catalytic reduction to nitrite or its isomerization to nitrate by metalloporphyrins . Manganese and iron metalloporphyrinic compounds have been shown to rapidly react with this compound and promote its decomposition in a catalytic fashion . These compounds attenuate this compound-dependent toxicity in vitro and in vivo, and emerge as candidates for drug development for the therapy of cardiovascular, inflammatory, and neurodegenerative diseases .
Analyse Biochimique
Biochemical Properties
Peroxynitrite interacts with various compounds including proteins, lipids, nucleic acids, and carbohydrates, and modifies them . Thiols, including cysteine residues in proteins, are most actively exposed to this compound . The inhibitory effect of this compound on enzymes was best described for oxidoreductases, in which it also most often acted on cysteine .
Cellular Effects
This compound is cytotoxic at high concentrations, participates in different diseases and the aging process, and contributes to immune cell response mechanisms to invading organisms . It has been implicated in the pathogenesis of many inflammatory conditions including arthritis and colitis . It can influence surrounding target cells within one to two cell diameters (~5–20 μm) .
Molecular Mechanism
This compound exerts its effects at the molecular level through its reactivity towards a large range of molecules including amino acids such as cysteine, methionine, tyrosine and tryptophan, nucleic bases and antioxidants (e.g. phenolics, selenium- and metal-containing compounds, ascorbate and urate). This compound reactions involve oxidation and nitration .
Temporal Effects in Laboratory Settings
The formation of this compound is augmented in inflammatory-like conditions such as ischemia–reperfusion injury when both substrates are present in high concentrations . Despite the short half-life of this compound at physiological pH (~10 ms), its effects can be sustained for a long period of time (for example, hours) .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it is known that this compound is cytotoxic at high concentrations . Therefore, it is reasonable to assume that high doses could lead to toxic or adverse effects.
Metabolic Pathways
This compound is formed from the diffusion-controlled reaction between nitric oxide and superoxide . The sites of this compound formation are assumed to be spatially associated with the sources of superoxide (such as the plasma membrane NAD(P)H oxidases or the mitochondrial respiratory complexes) .
Transport and Distribution
Despite the short half-life of this compound at physiological pH (~10 ms), its ability to cross cell membranes implies that this compound generated from a cellular source could influence surrounding target cells within one to two cell diameters (~5–20 μm) .
Subcellular Localization
The sites of this compound formation are assumed to be spatially associated with the sources of superoxide (such as the plasma membrane NAD(P)H oxidases or the mitochondrial respiratory complexes) . This suggests that this compound may be localized in these areas within the cell.
Propriétés
IUPAC Name |
sodium;oxido nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO3.Na/c2-1-4-3;/h3H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBPQQFLRJVMBK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)O[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.995 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
ANone: Peroxynitrite (ONOO-/ONOOH) exhibits a diverse reactivity profile, interacting with various biomolecules, leading to a range of downstream effects:
- Direct Oxidation: this compound directly oxidizes thiols like glutathione and cysteine, converting them to thiyl radicals, sulfinyl radicals, and disulfide radical anions. [] These radicals can further propagate oxidative damage.
- Tyrosine Nitration: this compound nitrates tyrosine residues in proteins, forming 3-nitrotyrosine. [] This modification can alter protein structure and function, contributing to cellular dysfunction.
- DNA Damage: this compound induces DNA strand breaks and base modifications, primarily forming 8-hydroxyguanine. [] These lesions contribute to genomic instability and potentially carcinogenesis.
- Lipid Peroxidation: this compound initiates lipid peroxidation, damaging cell membranes and generating reactive aldehydes that can further propagate oxidative stress. []
- Enzyme Inactivation: this compound inactivates critical enzymes like manganese superoxide dismutase, potentially exacerbating oxidative stress. []
- Inflammatory Response: this compound can activate signaling pathways involved in inflammation, contributing to the pathogenesis of inflammatory diseases. []
ANone:
- Spectroscopic Data: this compound anion (ONOO-) exhibits a characteristic absorption maximum (λmax) at 302 nm. []
A: this compound is a highly reactive and unstable species with a short half-life, limiting its practical applications. Its reactivity is influenced by factors such as pH and the presence of carbon dioxide (CO2). []
- pH Dependence: this compound decomposes rapidly at physiological pH (7.4), with a half-life of less than 1 second. []
- CO2 Influence: Carbon dioxide reacts with this compound, forming carbonate radical anion (CO3•-) and nitrogen dioxide radical (•NO2), both potent oxidants. []
ANone: this compound itself is not typically considered a catalyst. Instead, it participates as a reactive intermediate in various biological reactions:
- Reaction with CO2: this compound reacts with CO2 to generate CO3•- and •NO2, which can then oxidize biomolecules. []
- One- and Two-electron Oxidation: this compound can oxidize substrates via one- or two-electron mechanisms, depending on the target and reaction conditions. []
ANone: While computational studies are less common for highly reactive species like this compound, some theoretical investigations have been conducted to understand its reactivity and decomposition pathways. These studies often involve quantum chemical calculations to model the electronic structure and energetics of this compound and its reaction intermediates.
ANone: this compound does not have a typical SAR profile like traditional drug molecules. As a reactive species, its reactivity is primarily governed by its inherent chemical properties rather than structural modifications.
ANone: this compound's inherent instability makes it challenging to formulate. It is typically generated in situ for research purposes.
ANone: As an endogenous, short-lived species, traditional PK/PD studies are not typically conducted for this compound.
ANone: Several studies demonstrate the in vitro and in vivo effects of this compound:
- In vitro: this compound induces DNA damage [], protein oxidation and nitration [], and cell death in various cell types. []
- Animal Models: In rodent models, this compound contributes to the pathogenesis of various conditions, including spinal cord injury [], acute lung injury [], and hemorrhagic shock. []
ANone: this compound is a highly reactive species and its overproduction is implicated in various pathological conditions.
- Cellular Toxicity: this compound induces oxidative damage to DNA, proteins, and lipids, contributing to cell death and dysfunction. [, ]
- Inflammatory Diseases: this compound plays a role in the pathogenesis of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. [, , , ]
A:
- Late 1980s - Early 1990s: Researchers discovered that the reaction of •NO with superoxide (O2•-) generates this compound (ONOO-), sparking extensive research into its formation, reactivity, and biological roles. []
- 1990s - Present: Numerous studies have implicated this compound in the pathogenesis of various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer, leading to ongoing investigations into potential therapeutic strategies targeting this compound formation or scavenging. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



